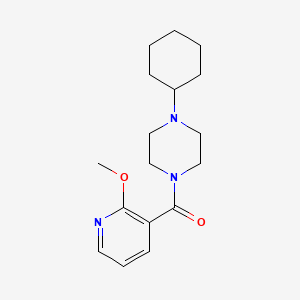

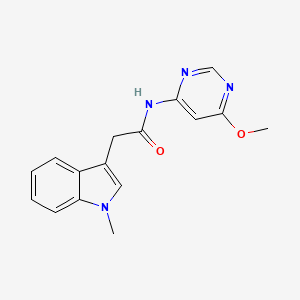

![molecular formula C10H13NO2 B2504726 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 402933-49-7](/img/structure/B2504726.png)

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydrobenzoazepine derivatives has been explored through different routes. One approach involves the Beckmann rearrangement of 3,4-dihydro-1(2H)-naphthalenone oximes, as well as the use of 2-(2-cyano-1,1-dimethylethyl)-4-methoxybenzoic acid . Another method includes the conversion of methyl 4,5-dimethoxyanthranilate into various bromo-compounds and subsequent steps leading to the formation of related benzazepinone structures . Additionally, the synthesis of aromatic methoxy substituted tetrahydrobenzazepines has been achieved through intramolecular dehydrative cyclizations, starting from N-Methyl-N-β-phenethylacetamides and involving several intermediate steps .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray crystallography, which provides detailed information about the configuration and stereochemistry of these molecules. For instance, the absolute stereochemistry of certain enantiomers has been established, which is crucial for understanding the biological activity of these compounds . Although the exact structure of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not directly discussed, the methodologies and findings from these studies can be applied to infer its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzoazepine derivatives includes various transformations such as oxidation, reductive amination, and cyclization reactions. For example, regioselective chromic acid oxidation has been used to synthesize key intermediates for further reactions . The cyclodesulfurization of thioureas derived from 2′-amino-2-hydroxybiphenyl with iodine has been employed to construct the dibenzo[d,f][1,3]oxazepine skeleton . These reactions are indicative of the versatile chemistry that can be applied to synthesize and modify the structure of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine are not detailed in the provided papers, the properties of similar compounds have been studied. The introduction of methyl groups on the tetrahydrofuran ring of tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives, for example, has been systematically investigated, which may influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . These insights can be extrapolated to predict the properties of the compound of interest.

Applications De Recherche Scientifique

Synthesis and Structural Applications

Diastereoselective Synthesis : Tetrahydrobenzo[f][1,4]oxazepines, including variants like 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, have been synthesized diastereoselectively using salicylaldehydes and protected 1,2-amino alcohols. This method allows for the introduction of four points of diversity in the drug-like molecules (Banfi et al., 2013).

Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine structure, related to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, is important in medicinal chemistry. Catalytic asymmetric methodologies for synthesizing chiral derivatives of this structure have been explored, addressing the scarcity of such methods in literature (Munck et al., 2018).

Novel Synthesis Approaches : New approaches for the synthesis of oxazepine derivatives, including 1,3-oxazepine and related compounds, have been developed. These methods include cycloaddition reactions and the use of various anhydrides, contributing to the structural diversity and potential biological applications of these compounds (Abood, 2010).

Biomedical and Pharmacological Research

Kinase Inhibitor Synthesis : The benzoxazepine core, found in 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, has been used in the synthesis of kinase inhibitors, including mTOR inhibitors. This research highlights the scalability of synthesizing such compounds for potential therapeutic applications (Naganathan et al., 2015).

Antifungal Applications : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, structurally related to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, have shown potential as antifungals. These compounds exhibit moderate to high activities against various phytopathogenic fungi (Yang et al., 2017).

Tubulin Polymerization Inhibition : Dibenz[c,e]oxepines, a related class to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, have been studied for their ability to inhibit tubulin polymerization, demonstrating potential in targeting tumor vasculature. This research indicates the therapeutic potential of these compounds in oncology (Edwards et al., 2011).

Cytotoxicity Studies : Research on oxazepine scaffolding, closely related to 8-Methoxy tetrahydrobenzo[f][1,4]oxazepine, has shown promising results in cytotoxicity studies against breast cancer cells. This suggests potential applications in cancer therapy (Azzawi & Hussein, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWLGZVKXHEITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCCO2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

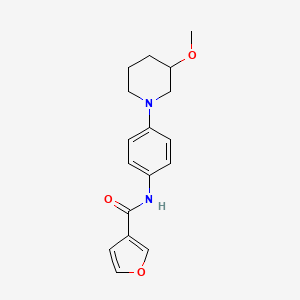

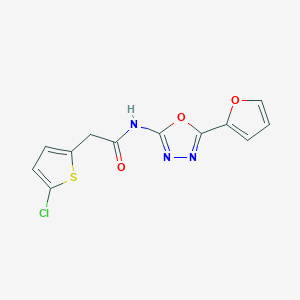

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)

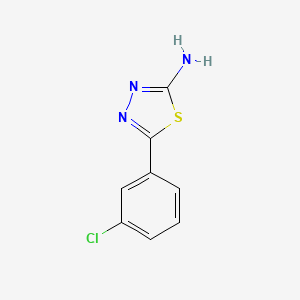

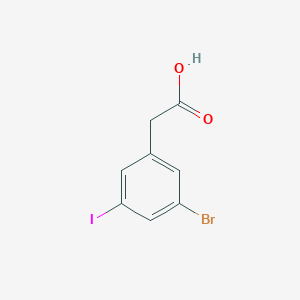

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

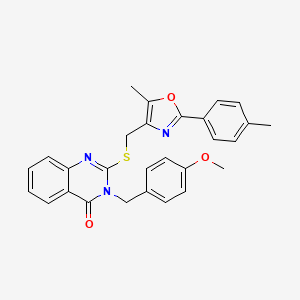

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)

![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)